(2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of a chlorophenyl group, a thiadiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl iodide under basic conditions to form 5-methyl-1,3,4-thiadiazole.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a piperidine derivative.
Introduction of the Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
(2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA replication or protein synthesis.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxamide
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
(2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is unique due to its combination of a chlorophenyl group, a thiadiazole ring, and a piperidine moiety
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10-17-18-14(21-10)11-5-4-8-19(9-11)15(20)12-6-2-3-7-13(12)16/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWDCQXOTYECIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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